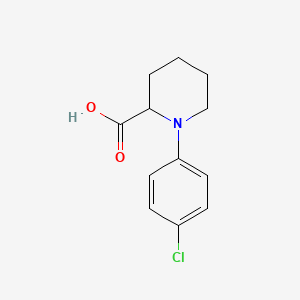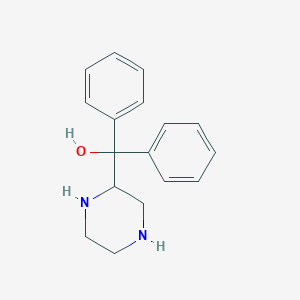
1-(4-Chlorophenyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a 4-chlorophenyl group and a carboxylic acid group attached to the piperidine ring makes this compound unique and of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and piperidine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the piperidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation and cyclization steps.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 1-(4-chlorophenyl)piperidine-2-methanol or 1-(4-chlorophenyl)piperidine.
Substitution: Formation of 4-methoxyphenyl or 4-ethoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)piperidine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-9-4-6-10(7-5-9)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) |
Clave InChI |
MRPQOVGYUXKESM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)




![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)


![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)

![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
